イソサリプルポシド

説明

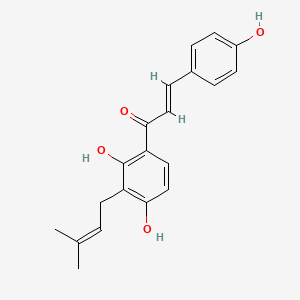

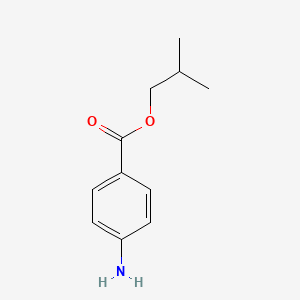

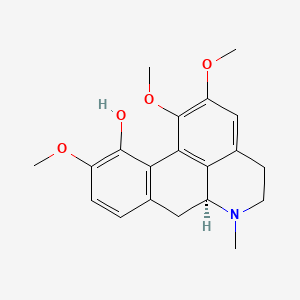

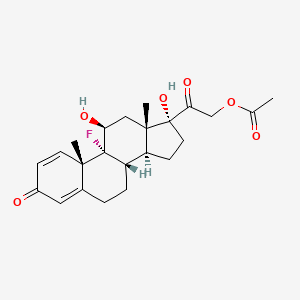

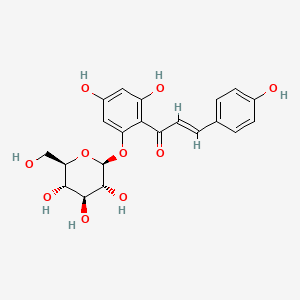

Isosalipurposide is a monosaccharide derivative that is trans-chalcone substituted by hydroxy groups at positions 4, 4’ and 6 and a beta-D-glucopyranosyloxy group at position 2’ respectively . It has a role as a plant metabolite and an antioxidant . It is a member of chalcones, a member of resorcinols, a beta-D-glucoside and a monosaccharide derivative . It is functionally related to a trans-chalcone . Isosalipurposide is a natural product found in Hordeum vulgare, Cyclamen persicum, and other organisms with data available .

Synthesis Analysis

In Isosalipurposide biosynthesis, CHS catalyzes 1-molecule coumaroyl-CoA and 3-molecule malonyl-CoA to form 2’,4’,6’,4-tetrahyroxychalcone (THC), and THC generates a stable Isosalipurposide in the vacuole under the action of chalcone2’-glucosyltransferases (THC2’GT) . The candidate THC2’GT gene (PdTHC2’GT) in Paeonia delavayi var. lutea was screened . At the same time, the upstream CHS gene (PdCHS) and the competitive CHI gene (PdCHI) were selected to study the biosynthesis pathway of Isosalipurposide .Molecular Structure Analysis

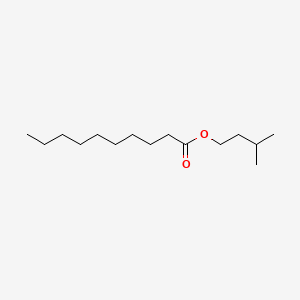

The molecular formula of Isosalipurposide is C21H22O10 . The IUPAC name is (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one . The molecular weight is 434.4 g/mol .Chemical Reactions Analysis

In Isosalipurposide biosynthesis, CHS catalyzes 1-molecule coumaroyl-CoA and 3-molecule malonyl-CoA to form 2’,4’,6’,4-tetrahyroxychalcone (THC), and THC generates a stable Isosalipurposide in the vacuole under the action of chalcone2’-glucosyltransferases (THC2’GT) .Physical And Chemical Properties Analysis

The molecular formula of Isosalipurposide is C21H22O10 . The IUPAC name is (E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one . The molecular weight is 434.4 g/mol .科学的研究の応用

鎮痛および抗炎症作用

イソサリプルポシドは、その潜在的な鎮痛および抗炎症効果について研究されてきました。 研究によると、痛みと炎症の軽減に効果的である可能性があり、これらの状態の治療のための有望な候補となります .

胃保護作用

ラットのHCl/EtOH誘発胃潰瘍の文脈において、イソサリプルポシドの胃保護作用も研究されています。 これは、消化管の保護における潜在的な応用を示唆しています .

抗酸化作用

イソサリプルポシドは、体内の抗酸化酵素(スーパーオキシドジスムターゼ(SOD)やカタラーゼ(CAT)など)の活性を高める可能性があり、酸化ストレス関連疾患の克服に役立つ可能性があります .

抗がん剤

イソサリプルポシドは、その幅広い生物学的活性のために、潜在的な抗がん剤として検討されています。 さまざまな種類の癌細胞に対するその有効性は、現在も研究されています .

抗糖尿病作用

フロリジンカルコンは、特にインスリン感受性を高め、血糖値を下げる抗糖尿病作用で知られており、糖尿病の管理に役立つ可能性があります .

神経保護作用

この化合物は、神経保護剤として有望であることが示されており、神経変性疾患の治療または予防に使用できる可能性があります .

肝保護作用

イソサリプルポシドは、肝保護作用も持ち合わせており、肝臓をさまざまな形態の損傷から保護する可能性があります .

免疫調節作用

最後に、その免疫調節作用は、イソサリプルポシドが免疫応答の調節に役割を果たす可能性を示唆しており、これは自己免疫疾患の治療や炎症の管理に不可欠です .

作用機序

Target of Action

Isosalipurposide, also known as Phlorizin chalcone, primarily targets the gastric system . It has been found to exhibit promising anti-inflammatory and analgesic potentials and shows a protective effect against ulcers induced by HCl/EtOH .

Mode of Action

Isosalipurposide interacts with its targets in the gastric system to exert its gastroprotective effects . It is believed to increase the gastric hexosamine level and enhance the resistance of the gastric barrier either physically or by blocking the H+, K+/ATPase pump .

Phlorizin, on the other hand, is an inhibitor of SGLT1 and SGLT2 because it competes with D-glucose for binding to the carrier; this action reduces renal glucose transport, lowering the amount of glucose in the blood .

Biochemical Pathways

In the biosynthesis of Isosalipurposide, CHS catalyzes 1-molecule coumaroyl-CoA and 3-molecule malonyl-CoA to form 2′,4′,6′,4-tetrahyroxychalcone (THC), and THC generates a stable Isosalipurposide in the vacuole under the action of chalcone2′-glucosyltransferases (THC2′GT) .

Pharmacokinetics

It is known that the compound is a major constituent of the etoac extract from the flowers of acacia cyanophylla .

Result of Action

The result of Isosalipurposide’s action is a significant gastroprotective effect, along with analgesic and anti-inflammatory activities .

Phlorizin possesses various pharmacological effects such as antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isosalipurposide. For instance, Acacia cyanophylla, from which Isosalipurposide is derived, has been introduced in Tunisia mainly to rehabilitate rangelands, especially in semi-arid areas, and also as a potential forage resource during periods of drought .

将来の方向性

生化学分析

Biochemical Properties

Isosalipurposide plays a crucial role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes and proteins, including chalcone synthase (CHS) and chalcone isomerase (CHI). CHS catalyzes the formation of tetrahydroxychalcone from coumaroyl-CoA and malonyl-CoA, which is then converted to isosalipurposide by CHI . Additionally, isosalipurposide interacts with chalcone 2’-glucosyltransferase (THC2’GT), which facilitates its stabilization in the vacuole . These interactions highlight the compound’s role in the biosynthesis and stabilization of flavonoids.

Cellular Effects

Isosalipurposide exerts various effects on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, isosalipurposide can modulate the expression of genes involved in inflammation and apoptosis, thereby exerting anti-inflammatory and anti-apoptotic effects . It also affects cellular metabolism by interacting with enzymes involved in the biosynthesis of flavonoids, leading to the accumulation of these compounds in specific cellular compartments . These effects underscore the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of isosalipurposide involves its interaction with various biomolecules. It binds to enzymes such as CHS and CHI, facilitating the biosynthesis of flavonoids . Additionally, isosalipurposide can inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular responses . The compound’s ability to interact with multiple biomolecules and modulate their activity is central to its diverse pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isosalipurposide can vary over time. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term exposure to isosalipurposide has been associated with sustained anti-inflammatory and gastroprotective effects in in vivo models . These findings suggest that the compound’s stability and long-term effects are important considerations in its therapeutic application.

Dosage Effects in Animal Models

The effects of isosalipurposide in animal models are dose-dependent. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, isosalipurposide can cause adverse effects, including gastrointestinal disturbances . These observations highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Isosalipurposide is involved in the metabolic pathways of flavonoid biosynthesis. It interacts with enzymes such as CHS, CHI, and THC2’GT, which are essential for the production and stabilization of flavonoids . These interactions influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical activity.

Transport and Distribution

Within cells and tissues, isosalipurposide is transported and distributed through specific mechanisms. It is efficiently accumulated in vacuoles via a transport mechanism driven by the proton gradient . This transport is facilitated by the interaction of isosalipurposide with vacuolar transporters and binding proteins, ensuring its proper localization and accumulation within cellular compartments .

Subcellular Localization

Isosalipurposide is primarily localized in the vacuole, where it is stabilized by chalcone 2’-glucosyltransferase . The subcellular localization of isosalipurposide is crucial for its activity and function, as it ensures the compound’s availability for biochemical reactions and its protection from degradation. Additionally, the presence of targeting signals and post-translational modifications may direct isosalipurposide to specific cellular compartments, further influencing its activity .

特性

IUPAC Name |

(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-24,26-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCWELFQKXIPCN-JSYAWONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316840 | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4547-85-7 | |

| Record name | Isosalipurposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosalipurposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosalipurposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of isosalipurposide?

A1: Isosalipurposide has a molecular formula of C21H22O10 and a molecular weight of 434.39 g/mol. []

Q2: What spectroscopic data is available for isosalipurposide?

A2: Isosalipurposide structure has been elucidated using various spectroscopic methods. These include UV-Vis spectroscopy, showing characteristic absorption maxima, infrared (IR) spectroscopy revealing functional groups, and nuclear magnetic resonance (NMR) spectroscopy providing detailed information about the hydrogen and carbon atoms in the molecule. Additionally, mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [, , , , ]

Q3: In which plant species has isosalipurposide been found?

A3: Isosalipurposide has been identified in several plant species, including Helichrysum arenarium (Sandy Everlasting), Acacia cyanophylla, Salix species (Willow), Corylopsis coreana Uyeki, Oenothera species, Paeonia delavayi (Tree Peony) and Rungia repens. [, , , , , , , , , ]

Q4: How is isosalipurposide biosynthesized in plants?

A4: Isosalipurposide biosynthesis involves the enzyme chalcone synthase (CHS) which catalyzes the formation of a tetrahydroxychalcone. Subsequently, chalcone 2'-glucosyltransferase (THC2'GT) catalyzes the glucosylation of the tetrahydroxychalcone, yielding isosalipurposide. [, , ]

Q5: How does the presence of the Ant30 gene affect flavonoid biosynthesis in barley?

A6: Barley mutants with a defective Ant30 gene, likely encoding for CHI, exhibit reduced flavonoid levels and accumulate isosalipurposide in their leaves. This further supports the role of CHI in directing the flavonoid pathway and suggests Ant30 as a key gene in this process. []

Q6: What extraction methods are used to isolate isosalipurposide from plant material?

A7: Different extraction techniques have been employed for isolating isosalipurposide, including maceration, circulation extraction, and ultrasound-assisted extraction. Solvents like ethanol, methanol, and even natural deep eutectic solvents (NADES) have been utilized. [, , ]

Q7: What analytical techniques are commonly used for identifying and quantifying isosalipurposide?

A8: Several analytical methods are used to study isosalipurposide, including high-performance liquid chromatography (HPLC) coupled with various detectors like diode array detectors (DAD) and mass spectrometry (MS). Thin-layer chromatography (TLC) is also used for initial screening and identification. [, , , , , ]

Q8: What are the reported biological activities of isosalipurposide?

A9: Isosalipurposide has shown a range of biological activities in in vitro and some in vivo studies. These include antioxidant, anti-inflammatory, analgesic, anti-acetylcholinesterase, cytoprotective, antihyperglycemic, carbonic anhydrase inhibitory, α-glycosidase inhibitory, and even anticarcinogenic properties. [, , , , , ]

Q9: How does isosalipurposide exert its antioxidant effects?

A10: Although the exact mechanism is not fully understood, research suggests that isosalipurposide may exert its antioxidant activity by scavenging free radicals, chelating metal ions, and modulating antioxidant enzyme activity. [, ]

Q10: What is the potential of isosalipurposide in treating diabetes?

A11: Studies indicate that isosalipurposide might possess antihyperglycemic properties. It has shown the ability to reduce reactive oxygen species (ROS) production, improve mitochondrial function in adipocytes, and enhance glucose uptake, possibly through the activation of AMPK-α. []

Q11: Are there specific formulation strategies for improving the stability or bioavailability of isosalipurposide?

A13: While research on isosalipurposide formulations is still in its early stages, using NADES as extraction solvents and potentially as part of the final formulation shows promise in enhancing stability and potentially bioavailability. Further research is needed to explore other formulation approaches. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。